N-(3-cyclopropyl-3-hydroxypropyl)-2,4,5-trimethylbenzenesulfonamide
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Description
N-(3-cyclopropyl-3-hydroxypropyl)-2,4,5-trimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C15H23NO3S and its molecular weight is 297.41. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Drug Development
N-(3-cyclopropyl-3-hydroxypropyl)-2,4,5-trimethylbenzenesulfonamide is explored within the domain of chemical synthesis, particularly focusing on developing novel compounds with potential therapeutic applications. A study by Gul et al. (2016) highlights the synthesis of new benzenesulfonamides with significant cytotoxic activities, suggesting their potential as anticancer agents. These compounds exhibit strong inhibition against carbonic anhydrase isoforms, which is crucial for tumor-specificity and anti-tumor activity studies (Gul et al., 2016). Furthermore, another research elaborated on sulfonamide compounds, including this compound derivatives, as potential inhibitors of Mycobacterium tuberculosis, offering a new avenue for treating tuberculosis with higher potency than the clinical agent isoniazid (Malwal et al., 2012).
Cancer Research and Enzyme Inhibition
In the field of cancer research, compounds related to this compound have been evaluated for their anticancer effects. These studies have shown that specific sulfonamides can induce apoptosis and autophagy pathways in cancer cells, alongside inhibiting carbonic anhydrase isoenzymes associated with tumor progression. Such findings indicate the role of these compounds in developing new anticancer drug candidates (Gul et al., 2018).
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-10-8-12(3)15(9-11(10)2)20(18,19)16-7-6-14(17)13-4-5-13/h8-9,13-14,16-17H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCPKFHZKHHQSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCCC(C2CC2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.